

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Cat. No.: B112633

[Get Quote](#)

An In-depth Technical Guide to **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile**

Introduction

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a benzonitrile group attached to a 2-aminothiazole ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 2-aminothiazole moiety is a well-established pharmacophore present in a variety of clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.^[1] This guide provides a comprehensive technical overview of **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile**, covering its chemical properties, synthesis, characterization, applications, and safety protocols, intended for researchers, scientists, and professionals in drug development.

PART 1: Physicochemical Properties and Identification

Precise identification and understanding the physicochemical properties of a compound are foundational to its application in research and development. **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile** is identified by the CAS number 436151-85-8.^{[2][3][4]}

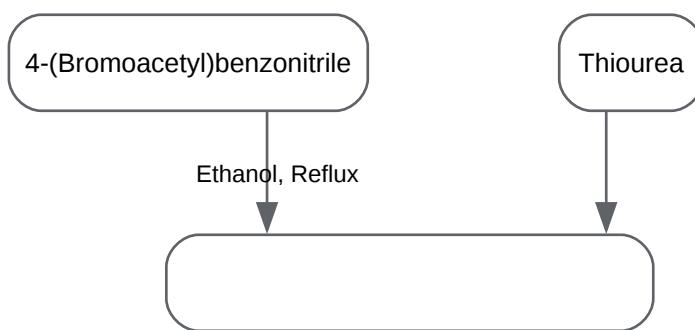
Chemical Structure

The structure of **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile** is depicted below, illustrating the connectivity of the benzonitrile and 2-aminothiazole rings.

Caption: Chemical structure of **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile**.

Identifiers and Properties

Property	Value	Source
CAS Number	436151-85-8	[2] [3] [4]
Molecular Formula	C ₁₀ H ₇ N ₃ S	[3] [4]
Molecular Weight	201.25 g/mol	[3] [4]
IUPAC Name	4-(2-amino-1,3-thiazol-4-yl)benzonitrile	[4]
InChIKey	KKMZKOIZTSRIEM-UHFFFAOYSA-N	[4]
Monoisotopic Mass	201.03606841 Da	[4]


Computed Property	Value	Source
XLogP3	2.3	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	1	[4]
Exact Mass	201.03606841	[4]
Topological Polar Surface Area	90.9 Å ²	[4]
Heavy Atom Count	14	[4]

PART 2: Synthesis and Mechanistic Insights

The synthesis of **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile** typically proceeds via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This reaction involves the condensation of a thiourea with an α -haloketone.

Synthetic Pathway

The logical synthetic route involves the reaction of 4-(bromoacetyl)benzonitrile with thiourea. The α -haloketone provides the C4 and C5 atoms of the thiazole ring, while thiourea provides the N1, C2, and S atoms, along with the 2-amino group.

[Click to download full resolution via product page](#)

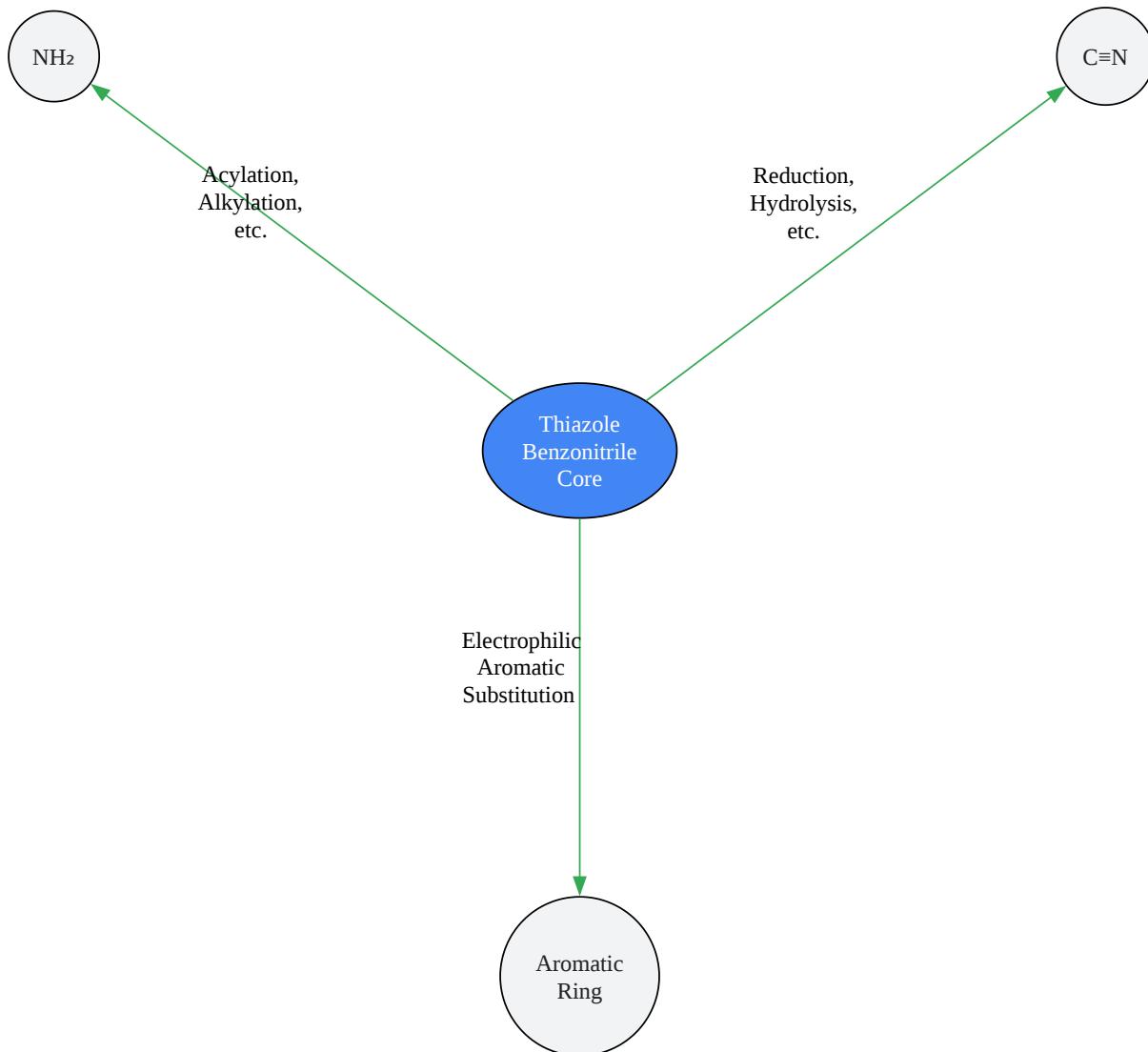
Caption: General synthetic scheme for **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile**.

Experimental Protocol (Exemplary)

- Reaction Setup: To a solution of 4-(bromoacetyl)benzonitrile (1.0 eq) in ethanol, add thiourea (1.1 eq).
- Reaction Execution: The mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether to remove any unreacted starting materials.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

Causality of Experimental Choices:

- Solvent: Ethanol is a common choice as it effectively dissolves both reactants and is relatively inert under the reaction conditions.
- Stoichiometry: A slight excess of thiourea is used to ensure the complete consumption of the more expensive α -haloketone.
- Temperature: Refluxing provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
- Purification: Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.


PART 3: Spectroscopic Characterization

Confirmation of the structure and assessment of the purity of the synthesized **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile** are achieved through a combination of spectroscopic techniques.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons of the benzonitrile ring (typically two doublets in the range of 7.5-8.0 ppm), a singlet for the thiazole proton (around 7.0-7.5 ppm), and a broad singlet for the amino protons (variable, typically 5.0-7.0 ppm).
¹³ C NMR	Resonances for the quaternary carbons of the thiazole and benzonitrile rings, signals for the aromatic CH carbons, the nitrile carbon (typically >110 ppm), and the carbons of the thiazole ring (with the C=N carbon appearing downfield). The carbon bearing the amino group will also have a characteristic shift.
FT-IR (ATR)	Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm ⁻¹), C≡N stretching of the nitrile group (around 2220-2240 cm ⁻¹), C=N and C=C stretching in the aromatic and thiazole rings (1500-1600 cm ⁻¹), and C-S stretching.
Mass Spectrometry	The molecular ion peak (M ⁺) corresponding to the exact mass of the compound (201.0361 m/z for [M] ⁺).

PART 4: Applications in Drug Discovery and Medicinal Chemistry

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a valuable scaffold in medicinal chemistry due to the synthetic accessibility of its functional groups for further modification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile - CAS:436151-85-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile | C10H7N3S | CID 2049589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(2-Amino-1,3-thiazol-4-yl)benzonitrile CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112633#4-2-amino-1-3-thiazol-4-yl-benzonitrile-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com